3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine
Description
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a pyridine derivative characterized by a substituted azetidine ring attached via an ether linkage to the pyridine core. The azetidine moiety is sulfonylated with an isopropyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
3-(1-propan-2-ylsulfonylazetidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9(2)17(14,15)13-7-11(8-13)16-10-4-3-5-12-6-10/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMIVXZYVQMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate ring closure and subsequent functionalization with the isopropylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The isopropylsulfonyl group (-SO₂-iPr) is a strong electron-withdrawing group, making it susceptible to nucleophilic substitution under basic conditions. This reaction typically involves replacing the sulfonyl group with a nucleophile. For example:
Key Findings :
-
Palladium-catalyzed coupling with borate nucleophiles enables functionalization of the azetidine ring .
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The sulfonyl group enhances leaving-group ability, facilitating substitutions in the presence of amines or alcohols .
Ring-Opening of the Azetidine Moiety
The strained four-membered azetidine ring undergoes ring-opening under acidic or Lewis acid-catalyzed conditions:
Key Findings :
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Ring-opening reactions are exploited to synthesize antimicrobial azetidinones (e.g., 3-chloro-4-(pyridin-3-yl)azetidine-2-one) .
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Lewis acids like BF₃ promote rearrangements or expansions, yielding bioactive heterocycles .
Functionalization of the Pyridine Ring
The pyridine ring participates in electrophilic substitution and cross-coupling reactions. The electron-withdrawing sulfonyl group directs incoming electrophiles to the meta position:
Key Findings :
-
Pyridine functionalization enhances antimicrobial activity in analogs .
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Cross-coupling reactions enable the synthesis of polysubstituted pyridines for drug discovery .
Hydrolysis of the Ether Linkage
The ether bond between the azetidine and pyridine is stable under mild conditions but cleaves under strong acidic or basic hydrolysis:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 3-Hydroxypyridine and azetidine sulfonic acid | |
| Basic hydrolysis | NaOH, H₂O/EtOH, 80°C | Pyridin-3-ol and sodium isopropylsulfonate |
Key Findings :
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Hydrolysis is a key step in metabolic degradation pathways .
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Stability studies indicate resistance to hydrolysis at physiological pH .
Cycloaddition and Annulation Reactions
The pyridine and azetidine moieties participate in cycloaddition reactions to form fused heterocycles:
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Diels-Alder reaction | Thermal, 120°C, toluene | Pyrido[2,3-b]azepine derivatives | |
| [3+2] Cycloaddition with nitrones | Cu(OTf)₂, CH₃CN, 60°C | Isoxazolidine-fused pyridines |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research has indicated that compounds similar to 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine exhibit significant antiviral and antimicrobial properties. For instance, studies on pyridine-based sulfonamides have shown effectiveness against viruses such as HSV-1 and CBV4, with some derivatives achieving over 50% viral reduction . The mechanism often involves the compound's ability to inhibit specific enzymes or receptors critical for viral replication.
Enzyme Modulation
The isopropylsulfonyl group enhances the binding affinity of the compound to various enzymes, potentially modulating their activity. This characteristic makes it a candidate for developing enzyme inhibitors that could be used in therapeutic applications .
Biological Studies
Protein Interaction Studies
The compound can be utilized in studies focused on protein-ligand interactions. Its structure allows it to serve as a probe for understanding the binding mechanisms of various proteins, which is crucial for drug design .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for further chemical modifications, making it valuable in the production of specialty chemicals .
Data Table: Summary of Research Findings
Case Study 1: Antiviral Activity
A study explored the antiviral properties of pyridine-based compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited more than 50% reduction in viral load against HSV-1, suggesting potential therapeutic applications in treating viral infections.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibitors, researchers synthesized several derivatives of azetidine-containing compounds. The findings demonstrated that these compounds could effectively inhibit specific enzymes involved in disease pathways, paving the way for new drug development strategies targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The isopropylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring and azetidine moiety contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Target Compound:
- Pyridine Substituent : Ether-linked azetidine ring.
- Azetidine Modification : Isopropylsulfonyl group at the 1-position.
- Key Features : Moderate steric bulk, polar sulfonyl group (enhanced solubility), and a small, rigid azetidine ring (conformational constraint).
Comparable Compounds:
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (): Pyridine Substituent: Fluorinated nicotinaldehyde oxime with a pyrrolidine ring. Modification: Bulky tert-butyldimethylsilyl (TBS) group. Key Differences: The TBS group increases hydrophobicity (Log Kow likely higher) compared to the sulfonyl group in the target compound.
3-(5,6-Dimethoxypyridin-3-yl)prop-2-en-1-ol (): Pyridine Substituent: Dimethoxy groups and propenol chain. Key Differences: Electron-donating methoxy groups enhance aromatic stability. The propenol chain introduces hydrogen-bonding capacity, differing from the azetidine-sulfonyl motif’s steric and electronic effects .
Tartrate Salt of 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-Fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol (): Azetidine Modification: 3-Fluoropropyl group instead of isopropylsulfonyl. Key Differences: The fluoropropyl group introduces electronegativity and lipophilicity, whereas the sulfonyl group in the target compound enhances polarity. This patent compound’s complex indole-pyridine scaffold suggests anticancer applications, highlighting azetidine’s pharmacological relevance .
Molecular Properties and Hypothesized Behavior
Research Implications
- Electronic Effects : The isopropylsulfonyl group in the target compound may improve water solubility compared to TBS-protected analogs, making it advantageous in drug design .
- Conformational Rigidity : The azetidine ring’s smaller size versus pyrrolidine could reduce entropy penalties in target binding, enhancing specificity in biological systems .
- Synthetic Utility : Unlike the fluorinated or methoxylated derivatives in and , the target’s sulfonyl group offers a handle for further functionalization (e.g., nucleophilic substitutions).
Biological Activity
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with an azetidine moiety, which is further functionalized with an isopropylsulfonyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is , and it has a molecular weight of approximately 256.32 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isopropylsulfonyl group enhances the compound's binding affinity to certain enzymes or receptors, potentially modulating their activity. The azetidine and pyridine components contribute to the overall stability and reactivity of the compound.
Enzyme Interactions
Research indicates that compounds similar to this compound may exhibit significant interactions with various enzymes. For example, studies on related azetidine derivatives have shown their potential as inhibitors or modulators of enzymes involved in metabolic pathways .
Pharmacological Applications
The compound's unique structure positions it as a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinase activities associated with tumor growth .
- Neuropharmacology : The interaction with neurotransmitter systems could indicate potential use in treating neurological disorders .
- Anti-inflammatory Effects : Some studies have suggested that similar compounds may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of related compounds. Notably:
- A study published in ACS Medicinal Chemistry Letters explored the synthesis of azetidine-based compounds and their biological activities, demonstrating promising results in enzyme inhibition .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine, and how are intermediates characterized?
- Methodology : Synthesis typically involves a multi-step process:
Azetidine Ring Preparation : Reacting isopropylsulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form 1-(isopropylsulfonyl)azetidine.
Coupling with Pyridine : The azetidine intermediate is then coupled with pyridine-3-ol under basic conditions (e.g., NaH or K₂CO₃ in DMF) via nucleophilic aromatic substitution or Mitsunobu reaction.
- Characterization : Key intermediates are validated using H/C NMR (to confirm sulfonyl group integration) and LC-MS (to verify molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .
Q. Which functional groups in this compound are most reactive, and how do they influence solubility?
- Key Groups :
- Sulfonyl Group : Highly polar, enhances aqueous solubility but may reduce membrane permeability.
- Azetidine-O-Pyridine Ether Linkage : Moderately polar; conformational rigidity from the azetidine ring affects binding to biological targets.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Primary Methods :
- NMR : F NMR (if fluorinated analogs are synthesized) and H NMR (to resolve pyridine and azetidine protons).
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₄H₁₉N₂O₃S).
- FT-IR : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 1600 cm⁻¹ (C=N in pyridine) validate functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across different assays be resolved?
- Approach :
Assay Validation : Compare results from orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation.
Off-Target Screening : Use panels like Eurofins’ CEREP to identify non-specific interactions.
- Example : Inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration variability; normalize results using staurosporine as a control .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?
- Structural Modifications :
- Sulfonyl Group Replacement : Replace isopropylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability.
- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve membrane permeability.
Q. How does the azetidine ring’s conformation impact binding to biological targets?
- Computational Analysis :
- Perform molecular dynamics simulations (e.g., using GROMACS) to compare free-energy landscapes of azetidine vs. pyrrolidine analogs.
- Key Finding : Azetidine’s smaller ring size (4-membered vs. 5-membered) reduces entropic penalty upon binding, enhancing affinity for rigid enzyme pockets (e.g., kinases) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Process Chemistry Issues :
- Intermediate Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane).
- Yield Optimization : Use flow chemistry for the sulfonylation step to improve mixing and heat transfer.
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
